Diethyl isobutylmalonate
Overview
Description
Diethyl isobutylmalonate, with the chemical formula C₁₁H₂₀O₄, is an organic compound known for its applications in organic synthesis. It is a colorless liquid characterized by its ester functional group. This compound is also referred to as isobutylmalonic acid diethyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl isobutylmalonate can be synthesized through a multi-step process. The preparation method involves the following steps:
Preparation of Sodium Ethoxide: Ethanol reacts with sodium to generate sodium ethoxide.
Formation of Diethyl Malonate Sodium Salt: Diethyl malonate is added to sodium ethoxide, resulting in the formation of diethyl malonate sodium salt.
Alkylation Reaction: Bromobutane is added to the diethyl malonate sodium salt, leading to the formation of this compound through an alkylation reaction.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves the preparation of sodium ethoxide solution, primary and secondary reactions, and desolventizing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Diethyl isobutylmalonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated at the carbon alpha to both carbonyl groups.
Hydrolysis: It can be hydrolyzed to form isobutylmalonic acid.
Decarboxylation: Upon heating, it undergoes thermal decarboxylation to yield substituted acetic acid.
Common Reagents and Conditions:
Alkylation: Strong bases such as sodium ethoxide are used for deprotonation, followed by nucleophilic substitution with alkyl halides.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Decarboxylation: Heating is required for decarboxylation reactions.
Major Products:
Alkylation: Alkylated malonates.
Hydrolysis: Isobutylmalonic acid.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl isobutylmalonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: The compound is used in the synthesis of pharmaceuticals, including sedatives and anticonvulsants.
Industry: It is utilized in the production of dyes, fragrances, and pesticides
Mechanism of Action
The mechanism of action of diethyl isobutylmalonate involves its role as an intermediate in various chemical reactions. The compound’s ester functional group allows it to undergo nucleophilic substitution and decarboxylation reactions. These reactions are facilitated by the presence of strong bases and heating conditions .
Comparison with Similar Compounds
Diethyl malonate: Similar in structure but lacks the isobutyl group.
Diethyl n-butylmalonate: Similar but with a different alkyl group (n-butyl instead of isobutyl).
Diethyl ethylmalonate: Similar but with an ethyl group instead of isobutyl
Uniqueness: Diethyl isobutylmalonate is unique due to its isobutyl group, which imparts distinct chemical properties and reactivity compared to other malonates. This uniqueness makes it valuable in specific synthetic applications where the isobutyl group is required .
Properties
IUPAC Name |
diethyl 2-(2-methylpropyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-14-10(12)9(7-8(3)4)11(13)15-6-2/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRFGNSZCYDFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064998 | |
Record name | Diethyl isobutylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10203-58-4 | |
Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10203-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl isobutylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL ISOBUTYLMALONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68522 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2-(2-methylpropyl)-, 1,3-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl isobutylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7064998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl isobutylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL ISOBUTYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95WL9E8A77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.